[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenyl]acetic acid
Overview
Description
[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenyl]acetic acid is a useful research compound. Its molecular formula is C19H15ClN2O4 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.0720347 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Agents : A study by Sah, Bidawat, Seth, and Gharu (2014) involved the synthesis of formazans from a Mannich base, with a structure similar to the specified compound, demonstrating moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Chemical Synthesis and Evaluation : Rajanarendar, Afzal, and Karunakar (2003) synthesized isoxazolyl pyrimidine diones and isoxazolyl thiazolidinones, chemically related to the specified compound, and evaluated their biological activity, demonstrating the chemical versatility of these compounds (Rajanarendar, Afzal, & Karunakar, 2003).
Antimicrobial Activity of Pyrazoline Derivatives : Guna, Bhadani, Purohit, and Purohit (2015) synthesized 1-acetyl and 1-phenyl pyrazolines with a structure related to the specified compound, demonstrating moderate antimicrobial activity (Guna, Bhadani, Purohit, & Purohit, 2015).
Antimycobacterial Agents : Ali and Shaharyar (2007) discovered novel phenoxyacetic acid derivatives, including a compound structurally similar to the specified chemical, showing significant activity against Mycobacterium tuberculosis (Ali & Shaharyar, 2007).
- , highlighting its potential in developing treatments for diabetic complications (Costantino et al., 1999).
Biodynamic Agents Synthesis : Rajanarendar, Ramesh, Srinivas, and Shaik (2009) synthesized a series of isoxazolyl thiazolyl thiazolidinones, related in structure to the specified compound, establishing their potential as biodynamic agents (Rajanarendar, Ramesh, Srinivas, & Shaik, 2009).
Anti-Inflammatory and Analgesic Activities : Attimarad and Bagavant (1999) synthesized thiazole-5-acetic acids and esters structurally related to the specified compound, demonstrating significant anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).
Chemical Reactions and Synthesis : Kurihara, Mori, and Sakamoto (1977) studied the reaction of an acid related to the specified compound with hydroxylamine hydrochloride, contributing to the understanding of chemical synthesis and structural determination (Kurihara, Mori, & Sakamoto, 1977).
Derivatives Synthesis and Crystal Structure : Dölling, Frost, Heinemann, and Hartung (1993) synthesized derivatives of (diphenylmethylen-amino) acetic acid, demonstrating the versatility of related compounds in chemical synthesis and structural analysis (Dölling, Frost, Heinemann, & Hartung, 1993).
Properties
IUPAC Name |
2-[4-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-17(18(22-26-11)14-4-2-3-5-15(14)20)19(25)21-13-8-6-12(7-9-13)10-16(23)24/h2-9H,10H2,1H3,(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQCYQQXIWJFHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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